Methacrolein-2,4-DNPH

Overview

Description

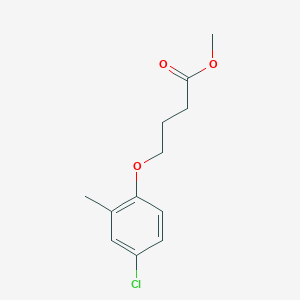

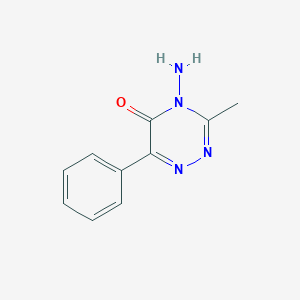

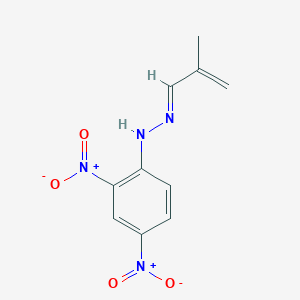

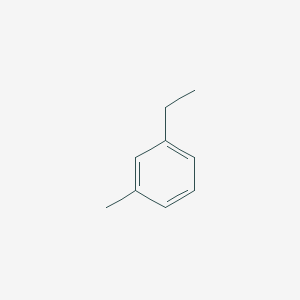

Methacrolein-2,4-DNPH is a derivative of methacrolein . It is formed via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . The molecular formula of Methacrolein-2,4-DNPH is C10H10N4O4 and its molecular weight is 250.21 g/mol.

Synthesis Analysis

Methacrolein-2,4-DNPH is synthesized via a chemical reaction of methacrolein with 2,4-dinitrophenylhydrazine . This reaction is typically carried out in the presence of trifluoroacetic acid . The synthesis of Methacrolein-2,4-DNPH can be analyzed using techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) .Molecular Structure Analysis

The molecular structure of Methacrolein-2,4-DNPH can be represented by the linear formula: H2C=C(CH3)CH=NNHC6H3(NO2)2 . The structure can be analyzed using various techniques such as vibrational spectroscopic research .Chemical Reactions Analysis

Methacrolein-2,4-DNPH is a DNPH derivative of an aliphatic aldehyde . The chemical reactions involving Methacrolein-2,4-DNPH can be analyzed using the Agilent 1220 Infinity Gradient LC system with a built-in diode-array detector (DAD) .Scientific Research Applications

Environmental Analysis

Methacrolein-2,4-DNPH is used in the environmental analysis of aldehydes and ketones due to the toxic and potentially carcinogenic nature of some of these carbonyl compounds . These compounds are significant air pollutants and can also be detected in water and soil .

Mobile Laboratory Applications

The Agilent 1220 Infinity Gradient LC system with built-in diode-array detector (DAD) can analyze 13 DNPH-derivatized aldehydes and ketones, including Methacrolein-2,4-DNPH . This system can be installed in a vehicle, allowing measurements to be performed at different test sites .

Industrial Monitoring

Methacrolein-2,4-DNPH can be used to monitor the presence of aldehydes and ketones in the chemical industry, for example, in rubber, synthetic resin, and plastic production .

Health and Safety

Methacrolein-2,4-DNPH can be used to detect and quantify potentially harmful aldehydes and ketones in environments such as automotive exhaust or tobacco smoke .

Analytical Standards

Methacrolein-2,4-DNPH is used as an analytical standard in chromatography . It is suitable for high-pressure liquid chromatography (HPLC) with UV detection based on the derivatization of the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) .

Research on Limonene Oxidation Products

Methacrolein has been used to study the effect of parts per billion levels of limonene oxidation products on human eye blink frequency .

Determination of Rate Constants

Methacrolein is used in the determination of rate constants and the products of the reactions between atomic chlorine and acrolein, methacrolein, and methyl vinyl ketone .

Safety And Hazards

Methacrolein-2,4-DNPH is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . Skin should be washed thoroughly after handling, and eating, drinking, or smoking should be avoided when using this product .

properties

IUPAC Name |

N-[(E)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBWWZMXYOKKNG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430030 | |

| Record name | Methacrolein-2,4-DNPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacrolein-2,4-DNPH | |

CAS RN |

5077-73-6 | |

| Record name | NSC29734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrolein-2,4-DNPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrolein 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the purpose of using methacrolein-2,4-DNPH in the analysis of diacetyl?

A: Methacrolein-2,4-DNPH serves as an internal standard in the described analytical method [, ]. This means a known amount of methacrolein-2,4-DNPH is added to the air samples after collection.

Q2: Why is this method important for workplace safety?

A: Diacetyl is a volatile organic compound linked to severe respiratory problems, particularly in occupational settings [, ]. This method provides a validated way to measure diacetyl levels in the air, ensuring they are below established occupational exposure limits (OELs). This is critical for protecting worker health and safety in industries where diacetyl exposure is a concern.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)